![molecular formula C9H11N3O B2500640 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478077-89-3](/img/structure/B2500640.png)

2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

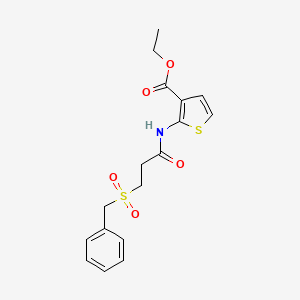

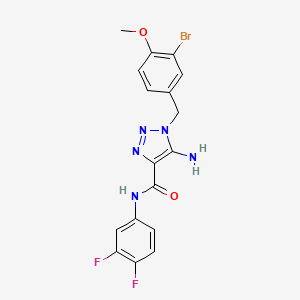

2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the molecular formula C9H11N3O . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis

The molecular structure of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol is 150.1380 . Further physical and chemical properties such as melting point, boiling point, and density can be found on ChemicalBook .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol, focusing on six unique applications:

Cancer Treatment

2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol has shown potential as a CDK2 inhibitor , which is crucial in cancer treatment. CDK2 (Cyclin-Dependent Kinase 2) plays a significant role in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Research has demonstrated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Antimicrobial Agents

This compound has been explored for its antimicrobial properties . Its derivatives have been tested against a range of bacterial and fungal strains, showing promising results. The structural modifications of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol can enhance its efficacy against pathogens, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Applications

2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol has been investigated for its anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects . It can protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability to modulate neuroinflammatory pathways further supports its potential in neuroprotection .

Enzyme Inhibition

This compound has been explored as an enzyme inhibitor for various enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can be utilized in the treatment of metabolic disorders and in the design of enzyme-targeted drugs.

These applications highlight the versatility and potential of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

RSC Advances Ambeed ChemicalBook NIST Chemistry WebBook : RSC Advances : Ambeed

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Therefore, the future directions of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol could involve further exploration of its potential applications in these fields.

Mécanisme D'action

Target of Action

Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This suggests that 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol may also interact with CDK2 to inhibit its activity, thereby affecting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells . This can result in the inhibition of tumor cell growth, making CDK2 a promising target for cancer treatment .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol may also exhibit similar cytotoxic effects, potentially making it a promising candidate for cancer treatment .

Propriétés

IUPAC Name |

2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-4-8-10-7(3)6(2)9(13)12(8)11-5/h4,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEDLYVPQVRUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)

![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)